molecular formula C11H14N2O3 B7484896 3-(1,3-Benzodioxol-5-ylmethyl)-1,1-dimethylurea

3-(1,3-Benzodioxol-5-ylmethyl)-1,1-dimethylurea

Cat. No.: B7484896
M. Wt: 222.24 g/mol
InChI Key: WQTMVKFDQHUMCY-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylmethyl)-1,1-dimethylurea is an organic compound that features a benzodioxole moiety attached to a dimethylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-ylmethyl)-1,1-dimethylurea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with dimethylamine and a suitable urea derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated purification systems to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylmethyl)-1,1-dimethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1,3-Benzodioxol-5-ylmethyl)-1,1-dimethylurea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-ylmethyl)-1,1-dimethylurea involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The benzodioxole moiety can enhance the compound’s ability to interact with biological macromolecules, while the dimethylurea group can influence its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-ylmethyl)-1,1-dimethylurea is unique due to the combination of the benzodioxole ring and the dimethylurea group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-13(2)11(14)12-6-8-3-4-9-10(5-8)16-7-15-9/h3-5H,6-7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTMVKFDQHUMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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